2-Propionylthiophene
Overview
Description
2-Propionylthiophene is a compound where a propionyl group is attached at the second position of the planar, aromatic thiophene ring . It has a molecular formula of C7H8OS and an average mass of 140.203 Da .
Molecular Structure Analysis
The molecular structure of 2-Propionylthiophene has been a subject of study due to the ambiguity of the molecular planarity when an alkyl group is attached to a system with conjugated double bonds . Quantum chemistry at the MP2 level of theory shows that in the two conformers syn- and anti-2PT, the ethyl group of the propionyl moiety is slightly tilted out of the thiophene ring plane .Physical And Chemical Properties Analysis
2-Propionylthiophene is a liquid at 20 degrees Celsius . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Molecular Structure Analysis : Dindić, Stahl, and Nguyen (2020) investigated the molecular planarity of 2-Propionylthiophene (2PT), focusing on the orientation of the ethyl group in its structure. Their research using quantum chemistry and microwave spectroscopy revealed a slight, non-zero tilt angle of the ethyl group, indicating non-planarity of 2PT. This insight is crucial for understanding the compound's chemical behavior and interactions (Dindić, Stahl, & Nguyen, 2020).
Antimicrobial Activity : The synthesis and evaluation of antimicrobial activity of novel 2-aminothiophene derivatives, including compounds related to 2-Propionylthiophene, were explored by Prasad et al. (2017). These compounds exhibited significant biological properties, such as antimicrobial, antifungal, and anti-inflammatory activities (Prasad et al., 2017).
Synthesis of N-Benzyl Substituted 2Aminothiophene-3-Carboxylic Acid : A one-pot synthesis method for N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives was established in 2019, showcasing the versatility of 2-aminothiophenes in medicinal chemistry. The compounds synthesized demonstrated good antibacterial activity, highlighting the potential of 2-Propionylthiophene derivatives in pharmaceutical applications (Anonymous, 2019).
DNA-Binding Polymers : In 2014, Carreon et al. synthesized a cationic polythiophene derivative related to 2-Propionylthiophene, which showed potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes. This application demonstrates the use of 2-Propionylthiophene derivatives in biotechnology and gene therapy (Carreon et al., 2014).
Biological and Pharmacological Attributes : Bozorov et al. (2017) reviewed the diverse biological and pharmacological attributes of 2-aminothiophenes. They highlighted its use as selective inhibitors, receptors, and modulators in medicinal chemistry, underscoring the potential of 2-Propionylthiophene in the development of pharmacological agents (Bozorov et al., 2017).
Copper Ion Detection : Yao et al. (2013) developed a method for detecting copper ions using an anionic polythiophene derivative. This illustrates the application of 2-Propionylthiophene derivatives in environmental monitoring and analytical chemistry (Yao et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-thiophen-2-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZQZZWAMAHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159933 | |
Record name | 1-(2-Thienyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
107.00 °C. @ 11.00 mm Hg | |
Record name | 2-Propanoylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Propionylthiophene | |
CAS RN |
13679-75-9 | |
Record name | 1-(2-Thienyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propionylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propionylthiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76041 | |
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Record name | 1-(2-Thienyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-thienyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PROPIONYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY658TVP5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Propanoylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propanoylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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